molecular formula C11H13ClF3NO B1426359 3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride CAS No. 1354963-49-7

3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride

Cat. No.: B1426359
CAS No.: 1354963-49-7
M. Wt: 267.67 g/mol
InChI Key: HWNMSWYAVCERMM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features an azetidine ring (a four-membered saturated heterocycle) substituted with a benzyl group at the 3-position. The benzyl group carries a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. The hydrochloride salt enhances solubility and stability .

Molecular Formula: C₁₁H₁₃ClF₃NO Molecular Weight: 267.68 g/mol CAS Number: 1354961-96-8 SMILES: FC(Oc1ccccc1CC1CNC1)(F)F.Cl Key Properties:

  • High lipophilicity due to the trifluoromethoxy and benzyl groups.
  • Enhanced metabolic stability compared to non-fluorinated analogs.
  • Typical handling precautions for hydrochloride salts (avoid eye/skin contact) .

Properties

IUPAC Name

3-[[3-(trifluoromethoxy)phenyl]methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-2-8(5-10)4-9-6-15-7-9;/h1-3,5,9,15H,4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNMSWYAVCERMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=CC=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354963-49-7
Record name Azetidine, 3-[[3-(trifluoromethoxy)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354963-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further linked to an azetidine ring. This structure enhances its biological activity, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C11H12F3NO·HCl
  • Molecular Weight : Approximately 251.68 g/mol
  • CAS Number : 1354961-96-8

The mechanism of action of this compound involves its interaction with specific biological targets. The trifluoromethoxy group increases the lipophilicity of the compound, facilitating its penetration through lipid membranes and interaction with intracellular proteins and enzymes. The azetidine ring may enhance binding affinity and specificity towards various molecular targets, contributing to its pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate the specific mechanisms involved and to evaluate its efficacy in vivo .

Case Studies and Research Findings

StudyFocusFindings
In vitro Study on Antimicrobial Activity Evaluated against various bacterial strainsShowed significant inhibition against Gram-positive bacteria, indicating potential as an antimicrobial agent .
Anticancer Activity Assessment Tested on specific cancer cell linesIndicated reduced proliferation in cultured cells, warranting further investigation into its mechanisms .
Mechanism Exploration Investigated interactions with cellular targetsEnhanced lipophilicity attributed to the trifluoromethoxy group aids in membrane penetration .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other azetidine derivatives but possesses unique properties due to the trifluoromethoxy substitution. This distinction may contribute to enhanced biological activities compared to structurally related compounds .

Table: Comparison of Azetidine Derivatives

CompoundStructureNotable Activity
This compoundStructureAntimicrobial, anticancer
3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochlorideStructureAntimicrobial
Other azetidine derivativesVariesLimited data on biological activity

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural Analogues with Azetidine Core

3-Fluoroazetidine Hydrochloride (CAS 617718-46-4)
  • Molecular Formula : C₃H₇ClFN
  • Molecular Weight : 123.55 g/mol
  • Key Differences :
    • Replaces the trifluoromethoxy-benzyl group with a single fluorine atom on the azetidine ring.
    • Simpler structure with reduced lipophilicity (logP ~0.5 vs. ~3.2 for the target compound).
    • Applications : Used as a building block in fluorinated drug candidates .
3-Methylazetidine Hydrochloride (CAS 935669-28-6)
  • Molecular Formula : C₄H₁₀ClN
  • Molecular Weight : 107.58 g/mol
  • Key Differences :
    • Lacks aromatic substituents; features a methyl group on the azetidine ring.
    • Lower molecular weight and higher polarity, improving aqueous solubility.
    • Applications : Intermediate in synthesizing small-molecule inhibitors .

Analogues with Trifluoromethoxy/Aromatic Substitutions

3-(Trifluoromethoxy)azetidine Hydrochloride (CAS 1803590-72-8)
  • Molecular Formula: C₄H₆ClF₃NO
  • Molecular Weight : 191.58 g/mol
  • Applications: Study of conformational effects in fluorinated heterocycles .
3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine Hydrochloride (CID 16780150)
  • Molecular Formula: C₁₁H₁₂F₃NO·HCl
  • Key Differences :
    • Trifluoromethoxy group at the para position of the benzyl ring vs. meta in the target compound.
    • Altered electronic effects (para substitution may enhance resonance stabilization).
    • Applications : Exploration of substituent positioning in receptor binding .
3-(3-(Trifluoromethyl)phenyl)azetidine Hydrochloride (CAS 1203683-17-3)
  • Molecular Formula : C₁₀H₁₁ClF₃N
  • Key Differences: Trifluoromethyl (-CF₃) substituent instead of trifluoromethoxy (-OCF₃). Applications: Development of protease inhibitors .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight *logP Aqueous Solubility Key Substituents
Target Compound (CAS 1354961-96-8) 267.68 ~3.2 Low -OCF₃ (meta), benzyl
3-Fluoroazetidine HCl (CAS 617718-46-4) 123.55 ~0.5 High -F
3-(Trifluoromethoxy)azetidine HCl (CAS 1803590-72-8) 191.58 ~1.8 Moderate -OCF₃ (on azetidine)
3-(3-(Trifluoromethyl)phenyl)azetidine HCl (CAS 1203683-17-3) 249.65 ~2.9 Low -CF₃ (meta)

*logP values estimated using fragment-based methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride
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3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride

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